molecular formula C10H10Cl2O2 B8458626 3-(3,5-Dichlorophenyl)-2-methylpropanoic acid

3-(3,5-Dichlorophenyl)-2-methylpropanoic acid

Cat. No. B8458626
M. Wt: 233.09 g/mol
InChI Key: REOQUNARKTYCEN-UHFFFAOYSA-N
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Patent
US08877815B2

Procedure details

To a solution of tert-butyl 3-(1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoate (130 mg, 0.237 mmol) in TFA (1.5 ml), pentamethylbenzene (351 mg, 2.370 mmol) was added at room temperature. After stirred for 2 hr, the reaction mixture was concentrated under reduced pressure. The obtained crude material was hydrogenated under hydrogen atmosphere (1 atm) with Pd/C in EtOAc for 0.5 hr at room temperature. The reaction mixture was filtered, and the filtered cake was washed with MeOH. The combined filtrate was concentrated under reduced pressure. The obtained residue was purified by RP-HPLC (SunFire, H2O (0.1% TFA)/CH3CN) to give 341-(carboxymethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoic acid (62.5 mg); Retention time=0.71 minutes (condition B); MS (m+1)=402.0; 1H NMR (400 MHz, DMSO-6, mixture of rotamers) δ ppm 1.47-1.58 (m, 6H) 1.95-2.05 (m, 2H) 2.54-2.63 (m, 2H) 2.68-2.85 (m, 3H) 3.13-3.29 (m, 2H) 7.24 (d, J=1.8 Hz, 2H) 7.42-7.43 (m, 1H) 7.60-7.63 (m, 1H); HRMS (ES+) m/z for C18H22Cl2NO5 [M+H]+ calcd 402.0875. found 402.0854
Name
tert-butyl 3-(1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)CC1(C(N[CH2:19][CH:20]([CH2:28][C:29]2[CH:34]=[C:33]([Cl:35])[CH:32]=[C:31]([Cl:36])[CH:30]=2)[C:21]([O:23]C(C)(C)C)=[O:22])=O)CCCC1)C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1>C(O)(C(F)(F)F)=O.CCOC(C)=O.[Pd]>[Cl:35][C:33]1[CH:34]=[C:29]([CH:30]=[C:31]([Cl:36])[CH:32]=1)[CH2:28][CH:20]([CH3:19])[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
tert-butyl 3-(1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoate
Quantity
130 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC1(CCCC1)C(=O)NCC(C(=O)OC(C)(C)C)CC1=CC(=CC(=C1)Cl)Cl)=O
Name
Quantity
351 mg
Type
reactant
Smiles
CC=1C(=C(C(=C(C1)C)C)C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude material
CUSTOM
Type
CUSTOM
Details
for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtered cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by RP-HPLC (SunFire, H2O (0.1% TFA)/CH3CN)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(CC(C(=O)O)C)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 mg
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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